Product packaging for 1-Deoxy-L-Erythrulose(Cat. No.:CAS No. 161972-10-7)

1-Deoxy-L-Erythrulose

Cat. No.: B12059279
CAS No.: 161972-10-7
M. Wt: 104.10 g/mol
InChI Key: SEYLPRWNVFCVRQ-BYPYZUCNSA-N
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Description

1-Deoxy-L-Erythrulose is a deoxy sugar derivative related to the ketose L-Erythrulose (L- glycero -Tetrulose), a four-carbon carbohydrate with a ketone group . While L-Erythrulose is a known metabolite, for example, noted for its tanning effect in cosmetics where it reacts with amino acids in the skin via the Maillard reaction , the specific research applications and biochemical properties of its 1-deoxy analog are an area of active exploration. Deoxy sugars often serve as crucial intermediates or inhibitors in metabolic pathways. Related research on enzyme targets, such as DXP synthase, highlights the potential of sugar analogs to act as potent and selective bisubstrate inhibitors in bacterial central metabolism, which is a promising strategy for antibiotic development . This suggests this compound may hold significant value as a building block or investigative probe in carbohydrate chemistry, enzymology, and microbiology research. The compound is presented here for use in foundational studies to further elucidate its specific mechanism of action, reactivity, and potential research applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B12059279 1-Deoxy-L-Erythrulose CAS No. 161972-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161972-10-7

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

(3S)-3,4-dihydroxybutan-2-one

InChI

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m0/s1

InChI Key

SEYLPRWNVFCVRQ-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)[C@H](CO)O

Canonical SMILES

CC(=O)C(CO)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Production of 1 Deoxy L Erythrulose

Enzymatic Formation from Pyruvate (B1213749) and Glycolaldehyde (B1209225) via 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS), an enzyme central to the non-mevalonate pathway of isoprenoid biosynthesis, facilitates the formation of 1-Deoxy-L-Erythrulose. echelon-inc.comwikipedia.org This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme typically catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.orgacs.orgwikipedia.org However, the enzyme's substrate promiscuity allows it to utilize alternative substrates to generate other deoxysugars, including this compound. researchgate.net

The DXS enzyme from Escherichia coli (EcDXS) has been effectively used for the enzymatic synthesis of this compound. acs.org In a laboratory setting, this compound can be synthesized by reacting pyruvate and glycolaldehyde in the presence of EcDXS. acs.org This biotransformation highlights the capability of E. coli DXS to produce various 1-deoxyketoses, extending its utility beyond its primary metabolic role. researchgate.net

The reaction mixture for this synthesis is well-defined, demonstrating a practical application of the enzyme's catalytic activity. acs.org

Table 1: Reaction Mixture for EcDXS-Catalyzed Synthesis of this compound

Component Concentration Role
Glycolaldehyde 50 mM Acceptor Substrate
Sodium Pyruvate 50 mM Donor Substrate
Thiamine Pyrophosphate 1 mM Cofactor
MgCl₂ 5 mM Divalent Cation
Sodium Phosphate (B84403) Buffer 50 mM (pH 7.5) Buffer System
EcDXS 0.5 mg/mL Biocatalyst

Data sourced from Biochemistry (2013). acs.org

A notable characteristic of the DXPS-catalyzed synthesis of this compound is the dual role of glycolaldehyde. nih.gov In what can be described as a "one-substrate" reaction, DXPS can utilize two molecules of glycolaldehyde, where one acts as the donor and the other as the acceptor. nih.gov This self-condensation reaction is dependent on high concentrations of glycolaldehyde to proceed efficiently. nih.gov Research has confirmed that glycolaldehyde can serve as a donor substrate for DXPS, which then reacts with a second molecule of glycolaldehyde acting as the acceptor to form L-erythrulose. acs.orgnih.govnih.gov

The catalytic activity of DXPS is fundamentally dependent on the cofactor thiamin diphosphate (ThDP). acs.orgnih.gov The general mechanism involves the ThDP-dependent decarboxylation of a donor substrate, such as pyruvate, to form a reactive C2 intermediate covalently bound to the cofactor, known as C2α-lactylThDP (LThDP). researchgate.net DXPS employs a unique ligand-gated mechanism where the binding of the acceptor substrate (the "trigger") activates the LThDP intermediate, promoting its decarboxylation to form a reactive carbanion/enamine intermediate. researchgate.netresearchgate.net This intermediate then attacks the acceptor substrate, in this case, glycolaldehyde, leading to the formation of the final product, this compound, and the release of carbon dioxide. wikipedia.orgresearchgate.net The enzyme's large active site is a distinguishing feature among ThDP-dependent enzymes, contributing to its ability to accommodate various substrates. acs.orgnih.govcam.ac.uk

Production through Transketolase (TK)-Catalyzed Reactions

Transketolase (TK) is another key ThDP-dependent enzyme capable of producing erythrulose (B1219606) derivatives. tandfonline.comnih.gov Found ubiquitously in nature, TK catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. tandfonline.comacademie-sciences.fr

L-Erythrulose itself can serve as a donor substrate for transketolase, making it useful for enzyme assays. tandfonline.com In this capacity, L-erythrulose donates a glycolaldehyde unit to an acceptor substrate, such as D-ribose-5-phosphate. tandfonline.comuniprot.org This reaction is leveraged in simple and inexpensive assays for TK activity, where the formation of glycolaldehyde or the consumption of a co-substrate like NADH can be monitored. tandfonline.com Furthermore, in the absence of an acceptor substrate, TK can catalyze a "one-substrate" reaction where a donor like hydroxypyruvate is converted into erythrulose, demonstrating the enzyme's capacity for synthesizing this ketose through the condensation of two glycolaldehyde units. nih.govresearchgate.net

The activity and specificity of transketolase towards L-erythrulose vary depending on the enzyme's source. tandfonline.com Studies comparing TK from spinach and baker's yeast have shown distinct differences in their performance with L-erythrulose as a donor substrate. tandfonline.com Spinach TK exhibits higher activity with L-erythrulose compared to yeast TK. tandfonline.com When L-erythrulose is used as the donor, the sensitivity of the assay with spinach TK is reduced by a factor of only three relative to the standard assay using the natural substrate, D-xylulose-5-phosphate. tandfonline.com In contrast, the activity of yeast TK towards L-erythrulose is notably lower. tandfonline.com Research also indicates that TK from E. coli demonstrates significantly higher activity with hydroxypyruvate, a precursor for erythrulose synthesis, than its counterparts from yeast and spinach. sci-hub.sebiorxiv.org

Table 2: Relative Specific Activity of Spinach and Yeast Transketolase

Donor Substrate (100 mM) Enzyme Source Specific Activity (% of activity with D-Xylulose-5-Phosphate)
L-Erythrulose Spinach ~33%
L-Erythrulose Yeast Lower than Spinach TK

Data adapted from findings reported in New Assays for Transketolase. tandfonline.com

Microbial Biotransformation Routes

Certain microorganisms are adept at converting polyols like erythritol (B158007) into L-erythrulose through oxidative fermentation. Acetic acid bacteria, in particular, are known for their capacity to perform these biotransformations.

Gluconobacter frateurii is a key microorganism used for the production of L-erythrulose from meso-erythritol. nih.gov Strains like Gluconobacter frateurii IFO 3254 and the thermotolerant Gluconobacter frateurii CHM 43 have demonstrated high efficiency in this conversion. nih.govresearchgate.netscispace.com The process involves the oxidation of meso-erythritol, which is catalyzed by a membrane-bound quinoprotein meso-erythritol dehydrogenase (QMEDH). nih.gov This enzyme requires PQQ (pyrroloquinoline quinone) and Ca2+ for its activity. nih.gov

In a study using G. frateurii IFO 3254, a washed cell suspension was able to convert 98% of a 10% erythritol solution into L-erythrulose within 48 hours at 30°C. researchgate.net Similarly, the thermotolerant strain CHM 43 can rapidly oxidize meso-erythritol to L-erythrulose at 37°C with nearly 100% recovery. nih.gov This bacterium is considered a promising candidate for industrial production due to its ability to accumulate L-erythrulose, which has applications in the cosmetics industry as a potential replacement for dihydroxyacetone. scispace.com

Table 1: L-Erythrulose Production by Gluconobacter frateurii

Strain Substrate Temperature (°C) Conversion Rate Time (h) Reference
G. frateurii IFO 3254 10% Erythritol 30 98% 48 researchgate.net
G. frateurii CHM 43 meso-Erythritol 37 ~100% Not specified nih.gov

Acetobacter suboxydans (now reclassified into the genus Gluconobacter) is another acetic acid bacterium historically recognized for its ability to oxidize erythritol to L-erythrulose. cdnsciencepub.comcdnsciencepub.comasm.org This biotransformation is a characteristic reaction of these bacteria, which are known for their incomplete oxidation of various carbohydrates and alcohols. frontiersin.orgnih.gov The oxidation of erythritol by A. suboxydans was first reported by Bertrand in 1900 and has since been a subject of study for the production of L-erythrulose. cdnsciencepub.com

Multi-Enzymatic Cascade Approaches for Synthesis

A four-enzyme cascade has been developed for the synthesis of L-erythrulose from glycerol (B35011). chemrxiv.orgchemrxiv.orgresearchgate.net This system utilizes:

Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA). chemrxiv.orgchemrxiv.orgresearchgate.net

Fructose (B13574) 6-Phosphate Aldolase (B8822740) (FSA): An A129S mutant of this enzyme catalyzes the aldol (B89426) addition of formaldehyde (B43269) to DHA, forming L-erythrulose. chemrxiv.org This step is crucial as it consumes DHA, a potent inhibitor of GDH. chemrxiv.org

NADH Oxidase (NOX): Regenerates the NAD+ cofactor required by GDH by oxidizing the NADH produced during glycerol oxidation. chemrxiv.orgchemrxiv.orgresearchgate.net

Catalase: Decomposes the hydrogen peroxide (H2O2) generated by the NOX reaction, preventing oxidative damage to the other enzymes. chemrxiv.orgmq.edu.au

This cascade has been shown to produce L-erythrulose with 100% selectivity, reaching concentrations of up to 120 mM. chemrxiv.orgchemrxiv.orgresearchgate.net The enzymes can also be co-immobilized on a resin to create a reusable heterogeneous catalyst. chemrxiv.orgchemrxiv.org

Table 2: Components of the Multi-Enzymatic Cascade for L-Erythrulose Synthesis

Enzyme Function Substrate(s) Product(s) Reference
Glycerol Dehydrogenase (GDH) Oxidation Glycerol, NAD+ Dihydroxyacetone (DHA), NADH chemrxiv.orgchemrxiv.orgresearchgate.net
Fructose 6-Phosphate Aldolase (FSA) Aldol Addition DHA, Formaldehyde L-Erythrulose chemrxiv.org
NADH Oxidase (NOX) Cofactor Regeneration NADH, O2 NAD+, H2O2 chemrxiv.orgchemrxiv.orgresearchgate.net
Catalase H2O2 Decomposition H2O2 H2O, O2 chemrxiv.orgmq.edu.au

A major challenge in using dehydrogenases like GDH is the need for the expensive cofactor NAD+ and the inhibition caused by the products, NADH and DHA. chemrxiv.orgchemrxiv.orgresearchgate.net The multi-enzyme cascade effectively addresses these issues.

Cofactor Regeneration: The use of NADH oxidase (NOX) coupled with catalase provides an efficient system for recycling the NAD+ cofactor. chemrxiv.org NOX oxidizes NADH back to NAD+, allowing it to be used in catalytic amounts. Catalase then removes the H2O2 byproduct. chemrxiv.org This in situ regeneration is economically advantageous and essential for the continuous operation of the cascade. rsc.org

Enzyme Inhibition Mitigation: GDH is strongly inhibited by its product, DHA, with a 50% loss of activity at a DHA concentration of only 0.42 mM. chemrxiv.org The inclusion of fructose 6-phosphate aldolase (FSA) in the cascade immediately converts DHA into L-erythrulose. chemrxiv.org This rapid consumption of DHA prevents its accumulation and circumvents the inhibition of GDH, thereby driving the reaction towards the final product. chemrxiv.org The absence of FSA significantly reduces glycerol conversion, highlighting the severity of the product inhibition. chemrxiv.org Similarly, NADH can also act as a competitive inhibitor of GDH, and increasing the initial NAD+ concentration can paradoxically lead to a decrease in the final L-erythrulose concentration due to the accumulation of NADH. chemrxiv.org The NOX-catalyzed regeneration of NAD+ also helps to mitigate this NADH-based inhibition.

Metabolic Pathway Interrogations and Biological Significance

1-Deoxy-L-Erythrulose as a Truncated Substrate for 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the MEP pathway, catalyzing the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). uniprot.orguniprot.org This reaction involves a complex skeletal rearrangement and an NADPH-dependent reduction. acs.org To better understand the catalytic mechanism of DXR, researchers have utilized this compound, a truncated analogue of the natural substrate DXP that lacks the terminal phosphorylmethyl group. acs.orgresearchgate.net

Quantitative Analysis of Catalytic Efficiency Differences Compared to DXP Turnover

The use of this compound as a substrate for DXR has revealed a dramatic difference in catalytic efficiency compared to the natural substrate, DXP. Quantitative kinetic analyses have shown that the kcat/Km for the conversion of this compound to 2-C-methylglycerol by DXR is approximately 106-fold lower than that for the turnover of DXP. acs.orgnih.govacs.org This substantial decrease in efficiency underscores the critical role of the phosphate (B84403) group in substrate binding and catalysis.

Table 1: Comparative Catalytic Efficiency of DXR

Substrate Relative kcat/Km Fold Decrease Compared to DXP
1-Deoxy-D-xylulose-5-phosphate (DXP) 1 1
This compound 1 x 10-6 1,000,000

Investigation of the Non-Reacting Phosphodianion Group's Role in DXR Catalysis

The significant drop in catalytic efficiency when using this compound prompted investigations into the specific role of the non-reacting phosphodianion group of DXP. acs.orgsigmaaldrich.com Studies have demonstrated that the presence of an external phosphite (B83602) dianion can partially rescue the catalytic activity of DXR towards the truncated substrate. acs.orgnih.gov The phosphite dianion was found to be a nonessential activator, providing approximately 3.2 kcal/mol of transition state stabilization for the reaction with this compound. acs.orgnih.govacs.org This suggests that the binding energy of the phosphate group is utilized to drive a crucial conformational change in the enzyme. acs.orgnih.gov Structural data from related enzyme systems support a model where phosphodianion binding triggers the closure of a flexible loop over the active site. nih.gov This loop closure is believed to sequester the active site from the solvent, creating an environment that is optimized for catalysis. nih.govnih.gov

Formation of 2-C-Methylglycerol as an Analogous Product in DXR Reactions

When DXR catalyzes the reaction with this compound, the resulting product is 2-C-methylglycerol. acs.orglookchem.com This product is the direct analogue of MEP, but lacks the phosphorylmethyl group, a consequence of the truncated nature of the starting substrate. acs.org The formation of 2-C-methylglycerol has been confirmed through techniques such as 1H NMR spectroscopy, which allows for the monitoring of the reaction progress and characterization of the product. acs.org

Involvement in the Methylerythritol 4-Phosphate (MEP) Pathway Research

The MEP pathway is a vital metabolic route for the production of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in many pathogens. mdpi.comfrontiersin.org The absence of this pathway in humans makes its enzymes attractive targets for the development of new antimicrobial drugs. mdpi.comrsc.org

Implications of this compound as a DXP Analogue in MEP Pathway Studies

The use of this compound as a DXP analogue has been instrumental in dissecting the energetic contributions of different substrate moieties to the catalytic mechanism of DXR. acs.orgresearchgate.net By studying the "substrate in pieces," researchers can quantify the binding energy provided by the non-reacting phosphate group and its importance for efficient catalysis. acs.orgresearchgate.net This approach provides a deeper understanding of enzyme-substrate interactions and can inform the rational design of potent and specific inhibitors that target DXR and, by extension, the MEP pathway. researchgate.nethilarispublisher.com

Enzymatic Mechanisms within the MEP Pathway and Analogous Substrate Processing

The processing of this compound by DXR highlights a key feature of many enzymes in the MEP pathway and other metabolic routes: the utilization of the binding energy from a substrate's phosphate group to facilitate catalysis. researchgate.net This principle is not unique to DXR; other enzymes like triosephosphate isomerase and orotidine (B106555) 5'-monophosphate decarboxylase also employ this strategy. researchgate.net The study of how DXR handles a truncated substrate like this compound provides a model for understanding how other enzymes in the MEP pathway might process analogous or unnatural substrates. This knowledge is crucial for metabolic engineering efforts and for predicting the effects of potential inhibitors that mimic different parts of the natural substrates.

Role in Vitamin B6 Biosynthesis Research in Microorganisms

D-Erythrulose and D-Erythrulose 4-Phosphate as Intermediates in 4-Phosphohydroxy-L-Threonine (4PHT) Pathway

In Sinorhizobium meliloti, the synthesis of 4PHT, a precursor to Vitamin B6, can originate from glycolaldehyde (B1209225). nih.govasm.org This pathway is distinct from the well-studied pathway in E. coli. nih.govasm.org Isotopic labeling studies using 13C-labeled glycolaldehyde have been instrumental in hypothesizing the sequential conversion of glycolaldehyde into D-Erythrulose, which is then phosphorylated to D-Erythrulose 4-phosphate. nih.govasm.org This D-Erythrulose 4-phosphate is subsequently isomerized to D-Erythrose 4-phosphate. nih.govasm.org D-Erythrose 4-phosphate then enters a conventional three-step pathway, similar to that in E. coli, to be converted into 4PHT. nih.govasm.org The vitamin B6 biosynthetic pathway in both S. meliloti and E. coli involves the condensation of 1-deoxy-D-xylulose 5-phosphate and 4PHT. nih.govasm.orgpsu.edu

It's noteworthy that an enzyme preparation from beef liver has been shown to catalyze the isomerization and epimerization of D-Erythrose 4-phosphate to D-Erythrulose 4-phosphate and D-threose 4-phosphate. ebi.ac.uk At equilibrium, approximately 90% of the tetrose 4-phosphate exists as D-Erythrulose 4-phosphate, highlighting the significance of this intermediate. ebi.ac.uk

Transketolase, Kinase, and Isomerase Activities in the Conversion of Glycolaldehyde to D-Erythrulose 4-Phosphate

The conversion of glycolaldehyde to D-Erythrulose 4-phosphate is a multi-step enzymatic process. Spectral analyses suggest that glycolaldehyde is first metabolized to D-Erythrulose by the action of a transketolase. nih.govasm.org Following this, a kinase catalyzes the phosphorylation of D-Erythrulose to yield D-Erythrulose 4-phosphate. nih.govasm.org Subsequently, an isomerase is responsible for the conversion of D-Erythrulose 4-phosphate to D-Erythrose 4-phosphate. nih.govasm.org While these enzymatic steps have been proposed, the specific mechanisms of the transketolase and kinase in S. meliloti are thought to differ from those in E. coli. nih.govasm.org

Advanced Glycation End-Product (AGE) Formation Research

Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. researchgate.net These products accumulate with age and are implicated in the pathogenesis of various age-related diseases. Research in this area has identified L-Erythrulose as a significant precursor in the formation of certain AGEs.

L-Erythrulose as an Ascorbate-Derived Precursor to 3-Deoxythreosone

Ascorbic acid (Vitamin C), a vital antioxidant, can also degrade into reactive carbonyl species that contribute to AGE formation. nih.gov One of the major degradation products of dehydroascorbic acid (the oxidized form of vitamin C) is L-Erythrulose. nih.gov This occurs through the non-oxidative degradation of dehydroascorbic acid and its subsequent product, 2,3-diketogulonic acid. nih.gov L-Erythrulose, in turn, serves as a precursor to 3-Deoxythreosone, a reactive dicarbonyl compound. nih.govresearchgate.net The formation of 3-Deoxythreosone from L-Erythrulose can occur through a non-oxidative pathway involving a keto-enol rearrangement and water elimination when L-Erythrulose reacts with an amine, such as the side chain of a lysine (B10760008) residue in a protein. nih.gov The identification of 3-Deoxythreosone as a major degradation product bound to human lens proteins provides strong evidence for the non-oxidative degradation of dehydroascorbate to L-Erythrulose as a significant pathway for Vitamin C degradation in vivo. researchgate.net

Mechanisms of Protein Glycation by 3-Deoxythreosone

3-Deoxythreosone is a potent glycating agent that readily reacts with the free amino groups of proteins, particularly the side chains of lysine and arginine residues, to form AGEs. plos.org Dicarbonyl compounds like 3-Deoxythreosone are important intermediates in the Maillard reaction and preferentially react with arginine residues. nih.gov The reaction of 3-Deoxythreosone with proteins can lead to the formation of various AGEs, which can cause protein cross-linking and aggregation. researchgate.net This process is implicated in the age-related changes observed in long-lived proteins, such as the crystallins in the human eye lens. nih.gov The accumulation of these modifications can alter protein structure and function, contributing to the development of age-related pathologies. nih.govplos.org For instance, the glycation of lens proteins is a contributing factor to the formation of cataracts. researchgate.net

Structural Biology and Enzyme Ligand Interaction Studies

Crystallographic Analysis of Enzyme-Bound 1-Deoxy-L-Erythrulose Complexes

The study of this compound, a truncated analogue of the natural substrate 1-deoxy-D-xylulose-5-phosphate (DXP), provides a unique tool to dissect the catalytic mechanism of DXR.

The crystal structure of Mycobacterium tuberculosis DXR (MtDXR) in complex with the truncated substrate this compound has been resolved, providing a high-resolution snapshot of the enzyme-ligand complex. wwpdb.orgpdbj.org This structural data, available through the Protein Data Bank (PDB) under the accession code 4rcv, captures the enzyme bound to the substrate analogue along with the cofactor NADPH. wwpdb.orgpdbj.org The determination of this structure was crucial for subsequent molecular replacement studies and for understanding how the enzyme accommodates a substrate lacking the key phosphate (B84403) group. acs.org

Table 1: Crystallographic Data for PDB Entry 4rcv

PDB ID Title Entry Authors Resolution

This table summarizes the deposition information for the crystal structure of MtDXR with this compound.

The binding of substrates and inhibitors to the DXR active site involves a coordinated effort of several key features. A critical interaction is the chelation of the ligand's carbonyl and vicinal alcohol oxygen atoms to a divalent metal cation, typically Mn²⁺ or Mg²⁺, which is essential for catalysis. acs.orgvirginia.edu The active site of MtDXR contains several conserved residues that interact directly with ligands, including Asp151, Glu153, and Glu222, which coordinate the metal ion. virginia.edu Other residues such as Ser152, Ser177, Ser213, Asn218, and Lys219 are also involved in forming hydrogen bonds and electrostatic interactions that stabilize the ligand in the active site. virginia.edu In the case of this compound, which lacks the phosphate moiety of the natural substrate, the binding is significantly weaker, highlighting the crucial role of the phosphate group in anchoring the natural substrate, DXP, within the active site. acs.orgresearchgate.net

Insights into Substrate Specificity and Enzyme Promiscuity

The ability of an enzyme to catalyze reactions with non-native substrates is known as enzyme promiscuity, a feature thought to be important for the evolution of new enzyme functions. scielo.org.mxembopress.org DXR exhibits a degree of substrate promiscuity, as evidenced by its ability to process this compound. acs.orgresearchgate.net

While the enzyme is highly specific for its natural substrate, DXP, its capacity to bind and slowly turn over the truncated analogue demonstrates that the active site has some flexibility. acs.orgnih.gov This promiscuous activity, however, comes at a massive catalytic cost (a 10⁶-fold reduction in efficiency), which highlights the high degree of optimization for the natural substrate. researchgate.netresearchgate.net The study of such promiscuous reactions provides a window into the evolutionary balance between maintaining high efficiency for a primary substrate and retaining the flexibility to interact with other, structurally similar molecules. nih.govwashington.edu The relaxed specificity in DXR is largely contained within the substrate binding pocket, with the phosphate-binding site acting as a crucial specificity determinant that drives the conformational changes required for efficient catalysis. acs.orgresearchgate.net

Analysis of DXPS Active Site Volume and Domain Arrangement

The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) is typically a homodimer, with each monomer comprising three distinct domains. pnas.org Structural studies of DXPS from various organisms, including Mycobacterium tuberculosis, Escherichia coli, and Deinococcus radiodurans, reveal a conserved domain architecture. pnas.orgnih.gov Domains I and II are the primary contributors to the formation of the active site, where the essential cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) binds. pnas.orgnih.gov Domain III plays a crucial role in forming the extensive interface between the two monomers of the dimer. nih.gov

A distinguishing feature of DXPS among the superfamily of ThDP-dependent enzymes is its exceptionally large active site. pnas.orgacs.orgnih.gov This voluminous active site is a structural necessity to accommodate the enzyme's unique random sequential mechanism, which requires the formation of a ternary complex involving the enzyme, the ThDP-bound intermediate, and the acceptor substrate. pnas.orgacs.org Unlike other ThDP enzymes where the active site is often located at the interface between two monomers, the active site of DXPS is situated at the interface between Domains I and II within a single monomer. pnas.org Despite variations in some surface loop regions, the active site itself is highly conserved across different species, featuring key residues essential for catalysis and substrate binding. nih.gov

The structural organization of DXPS is fundamental to its function, allowing for the conformational changes necessary for substrate binding and catalysis. For instance, studies on E. coli DXPS have shown that flexible loops near the active site can adopt open or closed conformations depending on ligand binding, which is crucial for the reaction mechanism. pnas.org

Organism Domain I (Residues) Domain II (Residues) Domain III (Residues) Reference
Mycobacterium tuberculosis1–312313–483484–638 nih.gov

Note: The residue numbers can vary slightly between different species.

Determinants of Donor and Acceptor Substrate Specificity in DXPS

The primary function of DXPS is to catalyze the condensation of the donor substrate, pyruvate (B1213749), and the acceptor substrate, D-glyceraldehyde 3-phosphate (D-GAP), to form 1-deoxy-D-xylulose 5-phosphate (DXP). acs.orgnih.gov However, a key aspect of DXPS enzymology is its notable catalytic promiscuity and relaxed substrate specificity, particularly for the acceptor substrate. acs.orgnih.gov This flexibility is influenced by the nature of the donor substrate.

While pyruvate is the preferred donor substrate when D-GAP is the acceptor, DXPS can utilize several alternative donor substrates. acs.orgnih.gov Research has demonstrated that compounds such as glycolaldehyde (B1209225), hydroxypyruvate, and ketobutyrate can also serve as donor substrates. acs.orgnih.gov The use of these alternative donors reveals differences in the stabilization of enzyme-bound intermediates and directly influences the enzyme's preference for an acceptor substrate. acs.orgresearchgate.net This suggests that the donor substrate plays a significant role in modulating the reaction mechanism and acceptor specificity. acs.org

The enzyme's promiscuity extends to its ability to cleave ketose phosphates. Studies have shown that DXPS can catalyze the cleavage of D-xylulose 5-phosphate (X5P), using it as a donor to generate a key intermediate, which can then react with various acceptors. figshare.com This highlights a transketolase-like activity and underscores the remarkable flexibility of DXPS in comparison to other C-C bond-forming enzymes. figshare.com The binding pocket for D-GAP is suggested to be crucial for binding and turning over ketose substrates like X5P. figshare.com

This substrate ambiguity is a distinguishing feature from other ThDP-dependent enzymes like transketolase, which, despite having a broad substrate range, typically does not accept pyruvate as a donor. frontiersin.org The structural basis for this difference may lie in specific amino acid residues within the active site; for example, a histidine residue crucial for donor binding in transketolase is consistently replaced by a phenylalanine in DXPS. frontiersin.org The large active site of DXPS not only accommodates its primary substrates but also enables this broad substrate promiscuity. acs.org

Donor Substrate Acceptor Substrate Reference
PyruvateD-glyceraldehyde 3-phosphate (D-GAP) acs.org
GlycolaldehydeD-GAP acs.org
HydroxypyruvateD-GAP acs.org
KetobutyrateD-GAP acs.org
D-xylulose 5-phosphateOxygen (O2) figshare.com
D-xylulose 5-phosphateProton (H+) figshare.com
D-xylulose 5-phosphateD-erythrose 4-phosphate figshare.com

Advanced Synthetic Methodologies for 1 Deoxy L Erythrulose and Its Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts to create complex molecules. This approach is particularly effective for producing chiral compounds like deoxyketoses, where stereochemical control is paramount.

Preparation of 4-Deoxy-L-Erythrulose from Acetaldehyde (B116499) using Transketolase and Glyoxylate (B1226380) Aminotransferase

A notable chemoenzymatic route has been established for the synthesis of 4-Deoxy-L-Erythrulose, an isomer of 1-Deoxy-L-Erythrulose. This multi-enzyme process utilizes acetaldehyde as a key starting material in a cascade reaction. google.com The synthesis involves a two-step enzymatic sequence:

Generation of the Ketol Donor : The process begins with the formation of hydroxypyruvic acid. This is achieved through the action of glyoxylate aminotransferase, which facilitates a reaction between L-serine and glyoxylic acid. google.com

Carbon-Carbon Bond Formation : The hydroxypyruvic acid generated in the first step serves as a ketol donor for the enzyme transketolase. Transketolase, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, then catalyzes the stereoselective transfer of a two-carbon glycolaldehyde (B1209225) unit from hydroxypyruvic acid to the acceptor molecule, acetaldehyde. google.comwikipedia.org This C-C bond formation results in the target product, 4-Deoxy-L-Erythrulose.

This enzymatic process is advantageous as it can utilize starting materials obtainable from natural sources, such as L-serine from protein hydrolysis and glyoxylic acid from unripe fruits. google.com

Stereoselective Synthesis of Deoxyketoses from Various Aldehydes

Transketolase is a powerful biocatalyst for the asymmetric synthesis of a wide range of deoxyketoses from different aldehyde acceptors. researchgate.net The enzyme stereoselectively transfers a two-carbon ketol unit from a donor substrate, such as β-hydroxypyruvate, to an aldehyde, creating a new chiral center with high precision. researchgate.net While wild-type transketolase often has a limited substrate scope, enzyme engineering and the use of rationally designed enzyme variants have significantly broadened the range of acceptable aldehydes. nih.govnih.govresearchgate.net

Engineered transketolase variants have been successfully employed in the scalable, one-step synthesis of various C-7 and C-8 deoxy ketoses from biomass-derived aldoses. nih.gov These reactions proceed under mild conditions, achieving high substrate conversion, excellent yields, and high diastereoselectivity. nih.gov

Table 1: Stereoselective Synthesis of Deoxyketoses using Transketolase (TK) Variants nih.gov
Aldehyde AcceptorKetol DonorTK VariantProductIn Situ Yield (%)Diastereomeric Excess (d.e. %)
L-ArabinosePyruvate (B1213749)TKgst-H103Y-S385D-D469E-R520S1-Deoxy-L-gluco-heptulose60>98
2-Deoxy-D-riboseβ-HydroxypyruvateTKgst-H103Y-S385D-D469E-R520S4-Deoxy-D-altro-heptulose8590
L-Rhamnose (6-Deoxy-L-mannose)β-HydroxypyruvateTKgst-H103Y-S385D-D469E-R520S8-Deoxy-L-glycero-L-galacto-octulose90>98

Biocatalytic System Engineering for Enhanced Production

To move from laboratory-scale synthesis to viable industrial production, engineering the entire biocatalytic system is essential. This involves optimizing reaction conditions to maximize enzyme performance and designing reactor systems for efficient, continuous operation.

Optimization of Enzymatic Reaction Conditions for Improved Yield and Selectivity

The efficiency of enzymatic reactions is highly dependent on environmental conditions. Key parameters that require optimization include pH, temperature, buffer composition, cofactor concentration, and substrate-to-enzyme ratios. nih.gov For instance, in a chemo-enzymatic synthesis of L-erythrulose, reactions were optimized to run at 30 °C in a 25 mM triethanolamine (B1662121) (TEA) buffer at pH 7.0, containing essential cofactors like 1 mM MgSO₄ and 0.1 mM thiamine pyrophosphate (TPP). csic.es In another example, an enzymatic cascade to produce a chiral precursor for atorvastatin (B1662188) was performed at pH 7 and 25 °C, resulting in a 96% yield and over 99.5% enantiomeric excess (e.e.). nih.gov The careful adjustment of these variables is critical for enhancing catalytic activity, stability, and selectivity, ultimately leading to higher product yields and purity. nih.gov

Table 2: Influence of Reaction Parameters on Biocatalytic Outcomes
ParameterGeneral Effect on Yield/SelectivityExample
pHAffects enzyme's ionization state and conformation, influencing activity and stability.An engineered pectate lyase showed 4.4-fold higher activity when the pH was optimized to 11.0. nih.gov
TemperatureIncreases reaction rate up to an optimum, beyond which the enzyme denatures.A multi-enzyme cascade for L-erythrulose synthesis was optimized for operation at 30 °C. csic.es
Cofactor ConcentrationEssential for the activity of many enzymes (e.g., Mg²⁺ and TPP for transketolase).Transketolase reactions require cofactors like MgSO₄ (1 mM) and TPP (0.1 mM) for optimal function. csic.es
Substrate ConcentrationHigher concentrations can increase reaction rates but may also lead to substrate inhibition.A biocatalytic reduction was successfully performed at a high substrate concentration of 50 g/L. nih.gov

Immobilized Enzyme Reactor Systems for Continuous Synthesis

Immobilizing enzymes on solid supports offers significant advantages for industrial biocatalysis. This technique enhances enzyme stability, simplifies the separation of the catalyst from the product stream, and allows for the reuse of the enzyme over multiple cycles. nih.govrsc.org Immobilized enzymes are particularly well-suited for use in continuous flow reactors, which provide superior process control and productivity compared to batch systems. nih.govmdpi.com

In a multi-enzyme cascade for producing L-erythrulose from glycerol (B35011), four different enzymes were co-immobilized onto a resin, creating a single, multifunctional heterogeneous catalyst. researchgate.netchemrxiv.org This system demonstrated the feasibility of producing L-erythrulose with 100% selectivity. researchgate.netchemrxiv.org Furthermore, microfluidic immobilized enzyme reactors (μ-IMERs) represent an advanced platform that leverages small dimensions to achieve rapid heat and mass transfer, leading to high reaction efficiency and superior repeatability. rsc.org Such systems can be operated continuously for extended periods; for example, one immobilized system retained 70% of its initial activity after 20 repeated batch conversion cycles. mdpi.com

Synthesis of Phosphorylated Analogues and Precursors for Pathway Studies

The synthesis of phosphorylated analogues of deoxyketoses is crucial for investigating their roles in metabolic pathways, as phosphorylated sugars are the common intermediates in cellular metabolism. These analogues serve as valuable tools to probe enzyme-substrate interactions, elucidate reaction mechanisms, and identify potential enzyme inhibitors. nih.govnih.gov

The synthesis of analogues of 1-deoxy-D-xylulose 5-phosphate (DXP), a compound structurally related to phosphorylated this compound, provides a model for these strategies. nih.govnih.gov In these studies, various DXP analogues were synthesized by chemically modifying the parent structure. These compounds were then tested as substrates or inhibitors for enzymes like MEP synthase to understand its mechanism. nih.gov For instance, replacing the methyl hydrogens at C1 of DXP with fluorine atoms or replacing the methyl group with an ethyl group produced analogues that acted as modest inhibitors of the enzyme. nih.gov Multi-enzyme, one-pot synthesis strategies have also been developed to produce phosphorylated deoxy analogues, such as 1-deoxyfructose (B1228785) 6-phosphate, by coupling the reactions of aldolases and kinases. researchgate.net

Table 3: Phosphorylated Deoxyketose Analogues as Probes for MEP Synthase nih.gov
Analogue of 1-Deoxy-D-xylulose 5-phosphate (DXP)ModificationActivity with MEP SynthaseInhibitory Concentration (IC₅₀)
CF₃-DXPC1 methyl group replaced by trifluoromethyl (CF₃)Inhibitor (not a substrate)2.0 mM
CF₂-DXPC1 methyl group replaced by difluoromethyl (CF₂)Inhibitor (not a substrate)3.4 mM
CF-DXPC1 methyl group replaced by fluoromethyl (CF)Good Substrate (kcat = 38 s⁻¹, Km = 227 µM)-
Et-DXPC1 methyl group replaced by ethyl (CH₂CH₃)Inhibitor (not a substrate)6.2 mM

Preparation of D-Erythrose 4-Phosphate for Vitamin B6 Biosynthesis Research

D-Erythrose 4-phosphate (E4P) is a critical intermediate in cellular metabolism, notably serving as a precursor in the de novo biosynthesis of vitamin B6 in many organisms, including α- and γ-proteobacteria. nih.govmdpi.com In the 1-deoxy-D-xylulose 5-phosphate (DXP)-dependent pathway, E4P is the starting substrate for a series of enzymatic reactions that ultimately lead to the formation of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govmdpi.com The study of this biosynthetic pathway necessitates access to pure E4P, which has driven the development of various synthetic and biosynthetic preparation methods.

Early chemical synthesis approaches focused on the oxidation of more readily available phosphorylated sugars. One established method involves the oxidation of D-glucose 6-phosphate using lead tetraacetate in a cold acetic–propionic acid mixture. cdnsciencepub.com This reaction cleaves the bond between C4 and C5 of the glucose ring to yield D-erythrose 4-phosphate. However, this method often results in a product contaminated with a small amount of D-glyceraldehyde 3-phosphate. cdnsciencepub.com A similar oxidation of D-fructose 6-phosphate with one molar equivalent of lead tetraacetate can also produce D-erythrose 4-phosphate. cdnsciencepub.com Despite their utility, these chemical methods can be expensive and yield impure products, making them less ideal for detailed kinetic and structural studies of the enzymes involved in vitamin B6 biosynthesis. nih.gov

Summary of Chemical Oxidation for D-Erythrose 4-Phosphate Synthesis. cdnsciencepub.com
Starting MaterialOxidizing AgentPrimary ProductNotable Byproduct(s)
D-Glucose 6-phosphateLead TetraacetateD-Erythrose 4-phosphateD-Glyceraldehyde 3-phosphate
D-Fructose 6-phosphateLead Tetraacetate (1 mole)D-Erythrose 4-phosphateD-Glyceraldehyde 3-phosphate

More recent research has explored chemoenzymatic and biosynthetic routes to produce E4P. In certain bacteria, such as Brucella, erythritol (B158007) can be converted into D-erythrose 4-phosphate through the action of three distinct isomerases. medchemexpress.com This biological pathway feeds the pentose (B10789219) phosphate (B84403) shunt and allows for the synthesis of hexose-monophosphates. medchemexpress.com Furthermore, E4P is a natural intermediate of the pentose phosphate pathway in virtually all living organisms. hmdb.cawikipedia.org The enzyme transaldolase catalyzes the reversible formation of E4P and fructose (B13574) 6-phosphate from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. wikipedia.org Leveraging these enzymatic reactions provides a potential avenue for the in vitro or in vivo production of E4P for research purposes, offering higher purity and specificity compared to traditional chemical oxidation methods.

Analytical and Spectroscopic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1-Deoxy-L-Erythrulose, providing detailed information about the molecule's atomic structure and environment.

Proton (¹H) NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions that produce or consume this compound. By acquiring spectra at various time points, researchers can track the disappearance of reactant signals and the appearance of product signals, thus elucidating reaction kinetics and endpoints.

For quantitative analysis, quantitative NMR (qNMR) methods are employed. nih.gov This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance. nih.gov To determine the concentration of this compound, a certified internal standard (IS) with a known concentration is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of a well-resolved analyte proton signal with the integral of a known proton signal from the internal standard. nih.gov A non-overlapping signal, such as one of the methylene (B1212753) (CH₂) or the methyl (CH₃) protons of this compound, would be selected for quantification.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Erythrulose

ProtonsPredicted Chemical Shift (ppm) in D₂OMultiplicity
H-14.63Singlet
H-34.34Triplet
H-43.73Doublet

Data sourced from the Human Metabolome Database (HMDB) and represents predicted values for the closely related L-Erythrulose. hmdb.ca Actual values for this compound would differ, particularly at the C-1 position.

Carbon-13 (¹³C) NMR spectroscopy provides critical information for the structural elucidation of this compound. With its large chemical shift dispersion and sharp singlet signals (with proton decoupling), ¹³C NMR allows for the unambiguous identification of each unique carbon atom in the molecule, including the ketone carbonyl carbon. nih.gov

Isotopic labeling is a powerful extension of NMR spectroscopy used to trace metabolic pathways and elucidate complex reaction mechanisms. frontiersin.org In studies involving this compound, ¹³C-labeled precursors can be used in its synthesis. For example, starting a synthesis with a precursor like [1-¹³C]-erythrose would result in a this compound product specifically labeled at a known carbon position. researchgate.net Analyzing the resulting ¹³C-labeled product with ¹³C NMR enhances signal sensitivity and allows for specialized 2D NMR experiments, such as ¹³C-¹³C COSY, which can definitively map out the carbon skeleton of the molecule and its reaction products. nih.govresearchgate.net This approach is invaluable for confirming connectivity and understanding molecular rearrangements.

Table 2: Representative ¹³C NMR Chemical Shifts for Related Tetrose Sugars

Carbon AtomChemical Shift (ppm) for D-ErythruloseChemical Shift (ppm) for D-Threose
C-1~65~65
C-2 (Carbonyl)~210~210
C-3~74~72
C-4~64~67

Note: These are approximate chemical shifts for related ketotetroses and are used for illustrative purposes. researchgate.net The exact chemical shifts for this compound would vary.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org As this compound is a chiral molecule, CD spectroscopy can be used for its detection and to gain insight into its three-dimensional structure, or conformation, in solution. The technique is particularly sensitive to the spatial arrangement of chromophores, such as the ketone carbonyl group (C=O) in this compound. wikipedia.org The interaction of this chromophore with the chiral centers of the molecule produces a characteristic CD spectrum. Any changes in the molecule's conformation, such as ring-chain tautomerism if applicable, would lead to changes in the CD spectrum, making it a valuable tool for studying the molecule's dynamic behavior in different solvent environments. nih.gov

Advanced Chromatographic Methods

Chromatography is essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction broths or biological extracts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile, polar compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, detection is typically achieved using universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). waters.comsielc.com

Several HPLC modes can be employed for the separation of deoxy sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, using a polar stationary phase and a mobile phase consisting of a high percentage of a nonpolar organic solvent, like acetonitrile (B52724), with a small amount of aqueous buffer. waters.com This setup allows for the retention and separation of highly polar analytes. Alternatively, ion-exchange or ligand-exchange chromatography columns can be used for the separation of various sugars. shimadzu.comscielo.br Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in an unknown sample to this curve.

Table 3: Exemplar HPLC Methods for Analysis of Small Sugars

Column TypeMobile PhaseDetectorApplication
HILIC (e.g., Atlantis Premier BEH Z-HILIC)Acetonitrile/Water (Isocratic)Refractive Index (RI)Separation and quantification of sugar alcohols and polar sugars. waters.com
Normal Phase (e.g., Primesep S2)Acetonitrile/Water/Formic AcidEvaporative Light Scattering (ELSD)Analysis and retention of deoxy sugars. sielc.com
Ion-Exchange (e.g., Aminex HPX-87C)Dilute Sulfuric Acid or Phosphoric AcidRefractive Index (RI)Separation of sugars, sugar alcohols, and organic acids. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify volatile and thermally stable compounds. This compound, being a polar sugar, is non-volatile and cannot be directly analyzed by GC-MS. Therefore, a chemical derivatization step is required to convert it into a volatile analog.

The most common derivatization method for sugars is silylation. nih.gov This process involves reacting the hydroxyl groups of the sugar with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. thescipub.comyoutube.com These TMS derivatives are much more volatile and thermally stable, making them suitable for GC analysis. unina.it Once separated by the GC column, the compounds enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for confident identification of this compound and related reaction byproducts. nih.gov

Table 4: Typical Protocol for GC-MS Analysis of Sugars via Silylation

StepProcedurePurpose
1. DryingThe sample is completely dried under a stream of nitrogen or by lyophilization.To remove water, which would otherwise destroy the silylating reagent. unina.it
2. Methoximation (Optional)The dried sample is treated with methoxyamine hydrochloride in pyridine.To stabilize the ketone group, preventing the formation of multiple tautomeric derivatives. youtube.com
3. SilylationThe sample is heated with a silylating reagent (e.g., MSTFA).To replace active hydrogens on hydroxyl groups with TMS groups, increasing volatility. thescipub.com
4. GC-MS AnalysisThe derivatized sample is injected into the GC-MS system for separation and detection.To separate the volatile derivatives and obtain mass spectra for identification. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS²) for Detailed Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS²) is a powerful analytical technique for the separation, identification, and quantification of small molecules such as this compound. This method offers high resolution, sensitivity, and speed, making it suitable for the analysis of complex biological matrices.

The separation of highly polar compounds like deoxy sugars is typically achieved using hydrophilic interaction liquid chromatography (HILIC). A column with a polar stationary phase, such as one bonded with amide or amino groups, is employed. The mobile phase usually consists of a high percentage of an organic solvent like acetonitrile and a smaller percentage of an aqueous buffer. A gradient elution, where the proportion of the aqueous component is gradually increased, allows for the effective separation of analytes based on their polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to deprotonate the hydroxyl groups of the sugar. Tandem mass spectrometry (MS²) is then used for selective and sensitive detection. In this stage, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at low concentrations.

Below is a table outlining a potential UPLC-MS² method for the analysis of this compound.

Table 1. Illustrative UPLC-MS² Parameters for this compound Analysis

Parameter Value
Chromatography System Acquity UPLC H-Class
Column Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Mass Spectrometer Xevo TQ-S
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| MRM Transition (Precursor > Product) | Hypothetical: m/z 119 > m/z 59 |

Rotational Spectroscopy for Gas-Phase Characterization

For a molecule like this compound, rotational spectroscopy can distinguish between different conformers that may exist due to the flexibility of the carbon backbone and the orientation of the hydroxyl groups. The study of the structurally similar molecule, erythrulose (B1219606), has demonstrated the utility of this technique in carbohydrate chemistry. csic.es By combining experimental measurements with high-level quantum chemical calculations, the most stable conformations in the gas phase can be identified.

The experimental setup for rotational spectroscopy typically involves introducing a vaporized sample into a high-vacuum chamber and exposing it to a source of microwave radiation. The resulting absorption spectrum reveals a series of transitions corresponding to changes in the rotational energy levels of the molecule. The analysis of this spectrum allows for the determination of the rotational constants (A, B, and C).

The following table presents hypothetical rotational constants for a plausible conformer of this compound, illustrating the type of data obtained from such an experiment.

Table 2. Hypothetical Rotational Constants for a Conformer of this compound

Rotational Constant Frequency (MHz)
A Hypothetical: 4500
B Hypothetical: 2100

These rotational constants can be used to precisely determine the molecular geometry and to search for the presence of this compound in interstellar environments using radio telescopes.

Research Applications of 1 Deoxy L Erythrulose Derivatives and Analogues

Development of Enzyme Inhibitors and Probes

The structural similarity of 1-deoxy-L-erythrulose to natural substrates allows it to interact with the active sites of various enzymes. This property is exploited by researchers to investigate enzyme mechanisms and to design novel inhibitors, particularly for enzymes in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens but absent in humans. nih.gov

This compound (DE) has been utilized as a "truncated substrate" to probe the catalytic mechanism of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway. acs.org DXR catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP) through a skeletal rearrangement followed by an NADPH-dependent reduction. nih.govpnas.org

A critical research question was the role of the non-reacting phosphodianion group of the natural substrate, DXP. To investigate this, researchers used this compound, which lacks the phosphate (B84403) group, as a substrate for DXR. acs.org The enzyme was found to convert DE into 2-C-methylglycerol. However, the catalytic efficiency (kcat/Km) for this reaction was profoundly lower—by a factor of 106—than for the natural substrate, DXP. This significant decrease in efficiency demonstrated the crucial role of the phosphate group in binding to the enzyme's active site and stabilizing the transition state during catalysis. The study concluded that the phosphate moiety contributes approximately 3.2 kcal/mol to transition state stabilization. acs.org

Table 1: Comparison of DXR Catalytic Efficiency with Natural and Truncated Substrates
SubstrateProductRelative Catalytic Efficiency (kcat/Km)Key Finding
1-Deoxy-D-xylulose-5-phosphate (DXP)2-C-Methyl-D-erythritol-4-phosphate (MEP)1 (Reference)Natural enzymatic reaction.
This compound (DE)2-C-Methylglycerol1 x 10-6Demonstrates the critical role of the phosphate group for efficient catalysis. acs.org

The essential role of DXR in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum makes it an attractive target for novel antimicrobial drugs. rsc.orgnih.gov Consequently, significant research has focused on designing and synthesizing deoxysugar analogues that can act as inhibitors of this enzyme.

Initial research identified the natural product fosmidomycin (B1218577) as a potent DXR inhibitor. nih.gov Building on this, scientists have synthesized numerous analogues to improve potency, cell permeability, and pharmacokinetic properties. These synthetic efforts often involve creating deoxysugar structures that mimic the substrate (DXP) or the transition state of the reaction.

Examples of synthesized deoxysugar analogues evaluated as DXR inhibitors include:

Lipophilic Phosphonates: A series of 41 lipophilic phosphonates were synthesized to improve cell membrane penetration. These compounds replace the hydroxamate group of known inhibitors with other functionalities, leading to compounds with inhibitory constants (Ki) against E. coli DXR in the nanomolar range. nih.gov

DXP Analogues: Direct analogues of the substrate, such as 1,2-dideoxy-D-threo-3-hexulose 6-phosphate and 1-deoxy-L-ribulose 5-phosphate, have been synthesized and tested. These compounds were found to be relatively weak competitive inhibitors of DXR compared to fosmidomycin. nih.govresearchgate.net

FR900098 Analogues: Novel analogues of the natural inhibitor FR900098 have been created with lipophilic substitutions. These modifications are designed to extend into the adjacent NADPH binding pocket of the DXR enzyme, thereby blocking the binding of both the substrate and the cofactor. rsc.org

Table 2: Examples of Deoxysugar Analogues Designed for DXR Inhibition
Analogue ClassDesign StrategyExample CompoundObserved ActivityReference
Lipophilic PhosphonatesImprove cell permeability; target active site.5-Phenylpyridin-2-ylmethylphosphonic acidPotent inhibitor of E. coli DXR (Ki = 420 nM). nih.gov
DXP Substrate AnaloguesMimic the natural substrate to achieve competitive inhibition.1-Deoxy-L-ribulose 5-phosphateWeak competitive inhibitor. nih.gov
FR900098 AnaloguesBlock both substrate and cofactor binding sites.α-substituted, O-linked alkylaryl derivativesPotent activity against P. falciparum DXR (nM range). rsc.org
Non-hydroxamate InhibitorsReplace metabolically unstable hydroxamate group.α-AminophosphonatesIC50 values from 0.29 to 106 μM against E. coli DXR. nih.gov

Elucidation of Metabolic Pathways

Isotopically labeled molecules are indispensable tools for tracing the flow of atoms through metabolic networks. nih.gov By introducing a substrate labeled with a heavy isotope (e.g., 13C) into a biological system, researchers can track the incorporation of the label into downstream metabolites, thereby elucidating functional pathways and discovering new enzymatic reactions. nih.govresearchgate.net

While specific studies detailing the use of labeled this compound are not prominent, the established methodology of 13C-assisted metabolism analysis provides a clear framework for its potential application. nih.govresearchgate.net A synthesized version of this compound, in which one or more carbon atoms are replaced with the 13C isotope, could serve as a powerful probe for specific biosynthetic routes.

The process would involve the following steps:

Synthesis: Chemical or enzymatic synthesis of this compound with a 13C label at a defined position.

Administration: Introduction of the labeled compound into a cell culture or organism.

Metabolite Analysis: After a period of incubation, cellular metabolites, particularly central metabolites like amino acids or sugars, are extracted.

Detection: Analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the presence and position of the 13C label in various metabolites.

By tracing the transition of the 13C atoms from this compound to other compounds, researchers can confirm suspected metabolic connections or discover novel pathways that utilize this deoxysugar or its derivatives. This technique is crucial for mapping the complex web of reactions that constitute cellular metabolism. nih.govnih.gov

Precursors for Chiral Synthesis in Organic Chemistry Research

Chiral molecules, which exist in non-superimposable mirror-image forms, are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active compounds. L-erythrulose, as a chiral ketose, and its derivatives serve as valuable starting materials for the stereocontrolled construction of complex molecules. chemrxiv.orgnih.gov

L-Erythrose, a rare aldotetrose, is a valuable chiral precursor. nih.govresearchgate.net A practical and efficient method for its production involves the enzymatic isomerization of L-erythrulose. This biotransformation is a key step in a two-stage process starting from the readily available polyol, erythritol (B158007).

The established process is as follows:

Oxidation: The first step involves the selective oxidation of erythritol to produce L-erythrulose. This is achieved using whole-cell catalysis with the bacterium Gluconobacter frateurii. At a 10% substrate concentration, this microbial conversion can achieve a yield of 98% within 48 hours. nih.govresearchgate.net

Isomerization: The resulting L-erythrulose is then isomerized to L-erythrose. This reaction is catalyzed by L-ribose isomerase, an enzyme obtained from the bacterium Acinetobacter sp. DL-28. The reaction reaches an equilibrium at which the yield of L-erythrose from L-erythrulose is 18%. nih.govresearchgate.net

This enzymatic approach provides a reliable route to L-erythrose, a compound that is difficult to obtain in high purity through traditional chemical synthesis. nih.govresearchgate.net The versatility of L-erythrulose as a substrate for various isomerases further highlights its utility as a precursor in the synthesis of other rare sugars. researchgate.netnih.gov

Table 3: Two-Step Enzymatic Synthesis of L-Erythrose
StepStarting MaterialProductBiocatalystReported YieldReference
1: OxidationErythritolL-ErythruloseGluconobacter frateurii IFO 325498% conversion nih.govresearchgate.net
2: IsomerizationL-ErythruloseL-ErythroseL-ribose isomerase (from Acinetobacter sp.)18% (at equilibrium) nih.govresearchgate.net

Precursors for Other Chiral Polyhydroxylated Compounds

This compound and its derivatives have emerged as valuable chiral building blocks in the stereoselective synthesis of complex polyhydroxylated natural products and their analogues. The inherent chirality and functionality of the this compound scaffold provide a strategic starting point for the construction of multiple stereogenic centers, significantly streamlining synthetic routes.

A notable application is in the synthesis of polyhydroxylated alkaloids. For instance, a protected form of L-erythrulose serves as a key chiral starting material in the convergent synthesis of (+)-australine, a pyrrolizidine (B1209537) alkaloid known for its glycosidase inhibitory activity. acs.org The synthesis utilizes a ketone derived from L-erythrulose in a highly stereoselective aldol (B89426) reaction, demonstrating the compound's utility in forming new carbon-carbon bonds with excellent stereocontrol. acs.org

Furthermore, derivatives of L-erythrulose have been extensively studied in diastereoselective aldol reactions with various chiral aldehydes. researchgate.netresearchgate.net These reactions, mediated by reagents such as dicyclohexylboron chloride, proceed with good yields and high levels of stereoselectivity. researchgate.net The predictable stereochemical outcome of these reactions makes this compound derivatives reliable synthons for the construction of acyclic and cyclic polyhydroxylated structures.

The utility of L-erythrulose derivatives as precursors is highlighted in their reactions with α-chiral aldehydes, where the inherent facial bias of the L-erythrulose-derived enolate influences the stereochemistry of the resulting aldol adduct. researchgate.net This "double diastereoselection" allows for precise control over the formation of new stereocenters, which is a critical aspect in the total synthesis of natural products. researchgate.net

The following table summarizes the diastereoselectivity observed in the anti-aldol reaction between a protected L-erythrulose derivative and various chiral aldehydes.

Table 1: Diastereoselectivity in Anti-Aldol Reactions of a Protected L-Erythrulose Derivative with Chiral Aldehydes

Aldehyde Major Diastereomer Diastereomeric Ratio Yield (%)
(R)-2-phenylpropanal (3S,4R,5R,1'R) 95:5 75
(S)-2-phenylpropanal (3S,4R,5S,1'S) 85:15 80
(R)-3-methylbutanal (3S,4R,5R,2'R) 90:10 78
(S)-3-methylbutanal (3S,4R,5S,2'S) >95:5 82

Data derived from studies on the aldol reactions of L-erythrulose derivatives. researchgate.net

These examples underscore the strategic importance of this compound and its analogues as versatile chiral precursors in synthetic organic chemistry, enabling the efficient and stereocontrolled synthesis of a diverse range of polyhydroxylated compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Deoxy-L-Erythrulose, and how do their yields and purity compare?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical routes. Enzymatic methods using DXP reductoisomerase (DXR) from Plasmodium falciparum or E. coli are common, with yields dependent on substrate specificity and reaction conditions (e.g., pH, cofactors like Mn²⁺ or NADPH) . Chemical synthesis via aldol condensation of dihydroxyacetone phosphate (DHAP) derivatives offers scalability but may require purification steps (e.g., HPLC) to remove stereoisomers . Comparative yield

MethodYield (%)Purity (%)Key Challenges
Enzymatic (DXR)60-75≥90Cofactor dependency
Chemical Aldol40-5570-85Stereochemical control

Q. How is this compound detected and quantified in biological systems?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) is optimal for specificity in complex matrices . Colorimetric assays (e.g., thiobarbituric acid reactivity) are cost-effective but less specific, requiring validation via enzymatic coupling (e.g., DXR activity assays) .

Q. What is the role of this compound in the non-mevalonate pathway, and how does it influence isoprenoid biosynthesis?

  • Methodological Answer : As a precursor to 2-C-methyl-D-erythritol-4-phosphate (MEP) in the non-mevalonate pathway, it is critical for isoprenoid production in bacteria, apicomplexan parasites, and plants. Knockout studies in Plasmodium demonstrate growth inhibition upon DXR suppression, validating its role as a drug target .

Advanced Research Questions

Q. How do structural modifications to this compound affect its binding affinity to DXR, and what experimental approaches validate these interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). For example, phosphorylation at the C5 position reduces affinity by disrupting hydrogen bonding with DXR’s active-site residues (e.g., Lys220) .

Q. What experimental strategies address contradictions in reported kinetic parameters (e.g., kcat/Km) for DXR across studies?

  • Methodological Answer : Standardize assay conditions (pH 7.4, 25°C, 1 mM Mn²⁺) and validate enzyme purity via SDS-PAGE. Discrepancies may arise from non-linear regression fitting; use global fitting software (e.g., KinTek Explorer) to reconcile data .

Q. What precautions are necessary when handling this compound in vivo studies due to its toxicity profile?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes). Use fume hoods for powder handling, and conduct toxicity assays (e.g., LD50 in murine models) prior to dosing .

Q. How can isotopic labeling of this compound elucidate metabolic flux in the MEP pathway under stress conditions?

  • Methodological Answer : Synthesize ¹³C-labeled analogs (e.g., [1,2-¹³C]-1-Deoxy-L-Erythrulose) and track incorporation into downstream isoprenoids via NMR or LC-MS. Compare flux rates in Arabidopsis thaliana under oxidative stress vs. controls .

Q. What computational models predict the biosynthetic efficiency of this compound in engineered microbial systems?

  • Methodological Answer : Employ genome-scale metabolic models (GEMs) like iJO1366 for E. coli, integrating DXR kinetics and substrate uptake rates. Validate predictions with chemostat cultures and RNA-seq to identify bottlenecks .

Methodological Considerations for Research Design

  • Data Analysis : Prioritize raw data transparency; append large datasets (e.g., kinetic time courses) and report processed data (mean ± SD, n ≥ 3) in figures .
  • Error Evaluation : Quantify uncertainties from instrumentation (e.g., ±2% for HPLC) and biological variability using error propagation models .
  • Ethical Compliance : For in vivo studies, obtain institutional approval (IACUC) and include informed consent templates for human cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.